molecular formula C11H13BrO3 B8753231 Ethyl 2-bromo-2-(2-methoxyphenyl)acetate

Ethyl 2-bromo-2-(2-methoxyphenyl)acetate

Cat. No.: B8753231
M. Wt: 273.12 g/mol
InChI Key: MLKNZTBQQXUAKJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(2-methoxyphenyl)acetate is an α-bromo ester featuring a 2-methoxyphenyl substituent. This compound is structurally characterized by a bromine atom adjacent to the ester carbonyl group and an ortho-methoxy-substituted aromatic ring. Such α-bromo esters are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized aromatic derivatives via nucleophilic substitution, photoredox catalysis, or coupling reactions .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-bromo-2-(2-methoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7,10H,3H2,1-2H3

InChI Key

MLKNZTBQQXUAKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1OC)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-2-(2-methoxyphenyl)acetate serves as a key intermediate in the synthesis of biologically active compounds. Its unique structure allows it to participate in various chemical reactions that lead to the formation of pharmaceuticals with potential therapeutic effects.

Synthesis of Bioactive Compounds

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the development of anti-inflammatory and anticancer agents. The compound can be utilized to synthesize:

  • Non-steroidal anti-inflammatory drugs (NSAIDs) : Its derivatives have shown promise in reducing inflammation and pain.
  • Anticancer agents : The compound's reactivity allows for modifications that enhance its efficacy against cancer cells.

Organic Synthesis

This compound is employed as a versatile building block in organic synthesis due to its ability to undergo nucleophilic substitution reactions. This characteristic makes it valuable in synthesizing complex organic molecules.

Reaction Mechanisms

The compound can participate in various reaction mechanisms, such as:

  • Nucleophilic substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
  • Esterification reactions : It can react with alcohols to form esters, which are important in the synthesis of fragrances and flavoring agents.

Case Studies and Research Findings

Several studies have documented the applications of this compound in different contexts:

Study ReferenceFocus AreaFindings
Synthesis of Benzopyran–Phenylpropanoid HybridsDemonstrated the use of this compound as a precursor for creating novel hybrids with potential therapeutic properties.
Flavor Compounds in Food ScienceInvestigated the compound's role in enhancing flavor profiles through its derivatives, showcasing its utility beyond pharmaceuticals.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the methoxy group (ortho vs. para) significantly impacts reactivity and physical properties:

  • Ethyl 2-Bromo-2-(4-Methoxyphenyl)Acetate (1i) : The para-methoxy group enhances resonance stabilization of the aromatic ring, leading to reduced steric hindrance compared to the ortho isomer. Reported as a colorless oil with 18% yield, its $ ^1H $ NMR (CDCl$3$) shows distinct shifts: δ 7.52–7.46 (m, 2H, Ar-H), 3.80 (s, 3H, OCH$3$) .

Halogenated Derivatives

Substitution with halogens alters electronic and steric profiles:

  • Ethyl 2-Bromo-2-(3,4-Dichlorophenyl)Acetate (CAS 41204-08-4) : The electron-withdrawing dichloro substituents increase electrophilicity at the α-carbon, favoring SN2 reactivity. This compound is utilized in agrochemical synthesis .
  • Ethyl 2-Bromo-2-(4-Bromophenyl)Acetate : Under photoredox catalysis, this derivative undergoes selective debromination with green light (-0.8 V vs. SCE), whereas further reduction requires blue light (-1.7 V to -2.0 V) due to stronger C-Br bond dissociation energy .

Functional Group Modifications

  • Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl)Acetate (CAS 1131594-34-7): The amino group at the α-position enhances nucleophilicity, enabling peptide coupling or heterocycle formation.

Comparative Data Table

Compound Substituents Molecular Formula Yield (%) Physical State Key Spectral Data (NMR δ, ppm) Applications
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate 2-OCH$_3$, α-Br C${11}$H${11}$BrO$_3$ N/A Oil (inferred) $ ^1H $: δ ~5.33 (s, 1H, CHBr), 3.80 (s, OCH$_3$) Pharmaceutical intermediates
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate (1i) 4-OCH$_3$, α-Br C${11}$H${11}$BrO$_3$ 18 Colorless oil $ ^1H $: δ 7.52–7.46 (m, Ar-H), 3.80 (s, OCH$_3$) Photoredox catalysis
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate 3,4-Cl$_2$, α-Br C${10}$H$9$BrCl$2$O$2$ N/A Crystalline N/A Agrochemical synthesis
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 4-OCH$3$, 3-Br, α-NH$2$ C${11}$H${14}$BrNO$_3$ N/A Solid $ ^1H $: NH$_2$ ~4.65 (s) Peptide derivatives

Research Findings and Reactivity Trends

  • Steric Effects : Ortho-substituted derivatives (e.g., 2-methoxyphenyl) exhibit reduced reactivity in nucleophilic substitutions due to steric shielding of the α-bromo center. This contrasts with para-substituted analogs, where resonance stabilization enhances electrophilicity .
  • Photoredox Applications: Brominated esters with electron-withdrawing groups (e.g., 4-Br, 3,4-Cl$_2$) require multi-photon excitation for full reduction, highlighting substituent-dependent redox potentials .
  • Crystallography : Analogous brominated esters (e.g., 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) form dimers via O–H⋯O hydrogen bonds, suggesting similar packing behaviors for the target compound .

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : NBS (1.2–1.5 equiv), azobisisobutyronitrile (AIBN, 0.1–0.2 equiv).

  • Solvent : Carbon tetrachloride (CCl₄) or tetrachloromethane.

  • Temperature : 80–85°C under reflux for 4–6 hours.

The reaction proceeds via a radical chain mechanism. AIBN generates radicals upon heating, abstracting a hydrogen atom from the α-carbon of the ester. NBS then delivers a bromine atom, forming the desired product.

Key Data:

ParameterValueSource
Yield90–99%
Purity (post-column)>95%
Reaction Time4–6 hours

Multi-Step Synthesis via Grignard and Halogenation

A four-step route is described in patent literature (CN109761764A), involving:

  • Grignard Reaction : Formation of a benzylmagnesium bromide intermediate from 2-bromo-1-fluoro-3-methoxybenzene.

  • Allylation : Addition of allyl bromide to the Grignard intermediate.

  • Hydrolysis : Acidic hydrolysis to yield a phenolic intermediate.

  • Bromination : Final bromination using NBS/AIBN.

Optimization Insights:

  • Step 3 (Hydrolysis) : Use of BBr₃ in dichloromethane at −78°C to 0°C prevents over-dealkylation.

  • Step 4 (Bromination) : Yields improve with excess NBS (1.4 equiv) and extended reflux (5 hours).

Comparative Yields:

StepYieldSource
Grignard Formation50–56%
Allylation93%
Bromination88–94%

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies suggest visible-light-mediated bromination using eosin Y as a photocatalyst, achieving 75% yield at 25°C. This method avoids radical initiators but requires optimization.

Enzymatic Approaches

Lipase-catalyzed esterification of 2-bromo-2-(2-methoxyphenyl)acetic acid with ethanol is under investigation, though yields remain low (30–40%) .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-bromo-2-(2-methoxyphenyl)acetate?

  • Methodological Answer : The compound is typically synthesized via bromination of the parent ester. For example, ethyl 2-(2-methoxyphenyl)acetate can be brominated using NN-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Key steps include:
  • Dissolving the precursor in a non-polar solvent (e.g., CCl4_4).
  • Adding NBS and a radical initiator (e.g., AIBN) under reflux.
  • Purification via column chromatography (ethyl acetate/hexane mixtures).
    Reaction optimization focuses on controlling stoichiometry and reaction time to minimize di-brominated by-products .
Example Reaction Conditions
Precursor
Brominating Agent
Solvent
Temperature
Yield

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Structural elucidation combines:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to identify substituents (e.g., methoxy protons at ~3.8 ppm, brominated carbon at ~40 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 287.0).
  • X-ray Crystallography : Single-crystal diffraction data refined using SHELXL for precise bond-length/angle analysis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Safety measures include:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (causes irritation per SDS data) .
  • Ventilation : Use fume hoods due to volatile organic by-products.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Q. How should this compound be stored for long-term stability?

  • Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Stability tests show <5% degradation over 12 months when protected from light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like di-brominated analogs?

  • Methodological Answer : Use kinetic control strategies:
  • Low Temperature : Slow addition of brominating agent at 0°C to favor mono-substitution.
  • Steric Hindrance : Introduce bulky substituents on the aromatic ring to block para-bromination.
    Monitor reaction progress via TLC and adjust stoichiometry (NBS:precursor = 1:1.05) .

Q. What mechanistic insights explain competing pathways in bromination reactions?

  • Methodological Answer : Radical bromination (NBS/AIBN) proceeds via a chain mechanism:
  • Initiation: AIBN generates radicals to abstract hydrogen from the α-carbon.
  • Propagation: Bromine radical addition forms a stabilized intermediate.
    Competing electrophilic bromination may occur in polar solvents (e.g., DMF), leading to aromatic ring substitution. DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity .

Q. How does steric hindrance influence substitution reactions in derivatives of this compound?

  • Methodological Answer : Steric effects are studied via:
  • Comparative Kinetics : Reactivity of ortho-methoxy vs. para-methoxy analogs in nucleophilic substitution (e.g., with NaN3_3).
  • Crystal Structure Analysis : SHELXL-refined X-ray data reveal increased bond angles (~120° vs. 109.5°) at hindered sites, slowing reaction rates .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : Yes. The bromine atom is a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Example applications:
  • Anticancer Agents : Coupling with pyridyl boronic acids to target kinase inhibitors.
  • Antimicrobials : Functionalization with quinolone moieties .

Q. How are computational methods used to predict reactivity or spectroscopic properties?

  • Methodological Answer : Gaussian or ORCA software models:
  • IR/Raman Spectra : B3LYP/cc-pVDZ predicts C-Br stretching at ~550 cm1^{-1}.
  • NMR Chemical Shifts : GIAO method approximates 13C^{13}C shifts within 2 ppm of experimental data.

Q. How should contradictory data on reaction yields or by-products be resolved?

  • Methodological Answer :
    Systematic analysis includes:
  • Reproducibility Trials : Vary solvent polarity (e.g., CCl4_4 vs. DMF) and monitor intermediates via LC-MS.
  • Isolation Techniques : Use preparative HPLC to separate by-products for structural confirmation.
    Contradictions often arise from trace moisture (hydrolysis) or impurities in reagents .

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